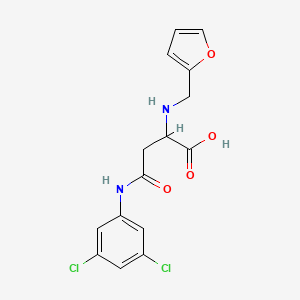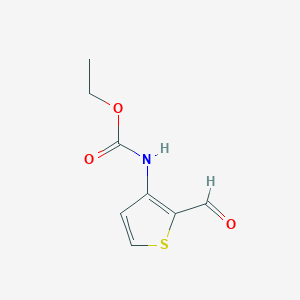![molecular formula C18H29NO4 B2832075 3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid CAS No. 2230807-57-3](/img/structure/B2832075.png)
3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid” is a chemical compound with the CAS Number: 2230807-57-3 . It has a molecular weight of 323.43 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of the compound is (1r,3s,5R,7S)-3-((tert-butoxycarbonyl)amino)-5,7-dimethyladamantane-1-carboxylic acid . The InChI code for the compound is 1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 323.43 .Scientific Research Applications
Synthesis and Applications in Chiral Auxiliary : The compound has been utilized in the synthesis of chiral auxiliaries. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) was prepared from L-alanine, and this compound was used as an auxiliary in dipeptide synthesis. It showed effectiveness in various transformations, indicating its potential in stereochemical control in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Role in Designing Renin Inhibitory Peptides : The compound has been used in the synthesis of angiotensinogen analogues, serving as an intermediate for the preparation of renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, highlighting its importance in medicinal chemistry (Thaisrivongs et al., 1987).
Development of Functionalized Amino Acid Derivatives for Anticancer Agents : Research has shown the synthesis of functionalized amino acid derivatives using the compound, which were evaluated for their cytotoxicity against human cancer cell lines. Some derivatives exhibited promising cytotoxicity, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).
Applications in Drug Discovery : The compound's derivatives have been used in drug discovery, especially as bioisosteres for the geminal dimethyl group and the carbonyl group. This highlights its role in the development of structurally diverse medicinal compounds (Hamzik & Brubaker, 2010).
Synthesis of Electrophilic Building Blocks for Enantiomerically Pure Compounds : The compound has been used in the preparation of electrophilic building blocks, crucial for the synthesis of enantiomerically pure compounds. This demonstrates its significance in stereocontrolled synthetic processes (Zimmermann & Seebach, 1987).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2,3)23-13(22)19-18-9-15(4)6-16(5,10-18)8-17(7-15,11-18)12(20)21/h6-11H2,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYDUFDZEYUXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2831994.png)
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)
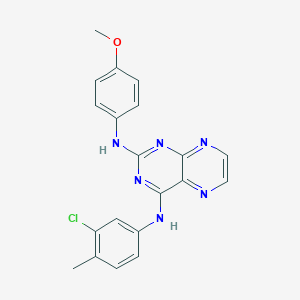

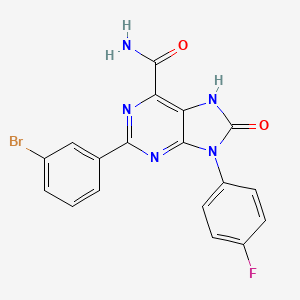
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)


![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)
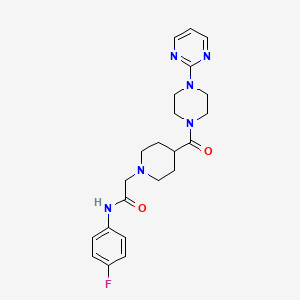
![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)
